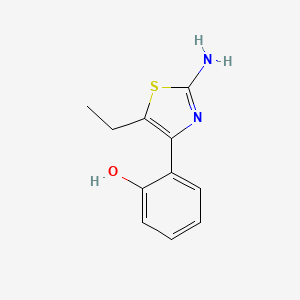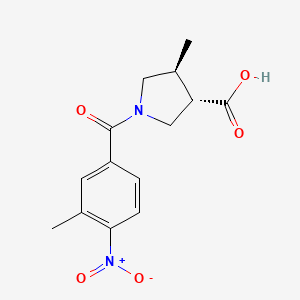
3,3-Dimethyl-1-(5-methylpyridine-3-carbonyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(5-methylpyridine-3-carbonyl)piperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPCP and belongs to the class of piperidine carboxylic acids.
Mecanismo De Acción
The mechanism of action of DMPCP is not fully understood. However, it is believed that DMPCP exerts its effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DMPCP has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMPCP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, DMPCP has been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPCP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits potent anti-inflammatory and analgesic effects, making it a valuable tool for studying the inflammatory response. However, DMPCP also has some limitations. It has a relatively short half-life and is rapidly metabolized in vivo. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DMPCP. One area of interest is its potential use in the treatment of cancer. DMPCP has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to evaluate its potential as an anticancer agent in vivo. Another area of interest is its potential use in the treatment of Alzheimer's disease. DMPCP has been shown to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. Further studies are needed to evaluate its potential as a treatment for Alzheimer's disease. Finally, DMPCP has potential applications in the field of drug delivery. Its stable structure and ability to inhibit the activity of enzymes and proteins make it a valuable tool for developing new drug delivery systems.
Métodos De Síntesis
DMPCP can be synthesized by reacting 3,3-dimethylpiperidine-2,6-dione with 5-methyl-3-pyridinecarboxylic acid in the presence of a suitable reagent. The reaction yields DMPCP as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DMPCP has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. Moreover, DMPCP has been shown to possess potent anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
3,3-dimethyl-1-(5-methylpyridine-3-carbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-7-11(9-16-8-10)13(18)17-6-4-5-15(2,3)12(17)14(19)20/h7-9,12H,4-6H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDKXIAXSUCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCCC(C2C(=O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(5-methylpyridine-3-carbonyl)piperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)



![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)

![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
